Home > Products > Screening Compounds P4219 > Bilirubin diglucuronide
Bilirubin diglucuronide - 17459-92-6

Bilirubin diglucuronide

Catalog Number: EVT-412277
CAS Number: 17459-92-6
Molecular Formula: C45H52N4O18
Molecular Weight: 936.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bilirubin diglucuronide is classified as a bile pigment and a glucuronide conjugate. It is synthesized in the liver from bilirubin, which itself is derived from the breakdown of heme in hemoglobin. The primary enzyme involved in its formation is uridine diphosphoglucuronate glucuronosyl transferase, which catalyzes the transfer of glucuronic acid from uridine diphosphoglucuronic acid to bilirubin .

Synthesis Analysis

The synthesis of bilirubin diglucuronide occurs through two main enzymatic steps:

  1. Formation of Bilirubin Monoglucuronide:
    • Bilirubin is first converted to bilirubin monoglucuronide by the action of uridine diphosphoglucuronate glucuronosyl transferase. This enzyme facilitates the transfer of a glucuronic acid moiety to bilirubin.
    • The reaction requires uridine diphosphoglucuronic acid as a substrate and has an optimal pH around 7.4 .
  2. Conversion to Bilirubin Diglucuronide:
    • The second step involves either:
      • Further glucuronidation of bilirubin monoglucuronide by the same enzyme to yield bilirubin diglucuronide.
      • A dismutation reaction where two moles of bilirubin monoglucuronide convert into one mole of bilirubin diglucuronide and one mole of unconjugated bilirubin, catalyzed by bilirubin monoglucuronide dismutase .
Molecular Structure Analysis

Bilirubin diglucuronide has a complex molecular structure characterized by:

  • Chemical Formula: C₃₃H₃₆N₄O₆
  • Molecular Weight: Approximately 580.65 g/mol
  • Structural Features:
    • The molecule consists of a central tetrapyrrole ring structure derived from heme, with two glucuronic acid units attached.
    • These glucuronic acid moieties enhance the solubility of bilirubin, facilitating its excretion in bile.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and stereochemistry .

Chemical Reactions Analysis

Bilirubin diglucuronide participates in various biochemical reactions:

  • Conjugation Reactions: The primary reaction involves the conjugation with glucuronic acid, which increases its water solubility.
  • Dismutation Reaction: As mentioned earlier, this reaction allows for the conversion between different forms of bilirubin monoglucuronide and bilirubin diglucuronide.
  • Hydrolysis: Under certain conditions, bilirubin diglucuronide can undergo hydrolysis to release unconjugated bilirubin and glucuronic acid .

These reactions are essential for maintaining bilirubin homeostasis in the body.

Mechanism of Action

The mechanism by which bilirubin diglucuronide acts primarily revolves around its role in detoxifying and facilitating the excretion of bilirubin:

  • Detoxification: By converting lipid-soluble unconjugated bilirubin into water-soluble conjugates, it prevents the accumulation of toxic levels of bilirubin in tissues.
  • Excretion Pathway: Bilirubin diglucuronide is secreted into bile and subsequently excreted via the gastrointestinal tract. This process is crucial for preventing hyperbilirubinemia, which can lead to jaundice and other hepatic disorders .

The enzymatic processes involved are regulated by various factors including pH, enzyme concentration, and substrate availability.

Physical and Chemical Properties Analysis

Bilirubin diglucuronide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to the presence of hydrophilic glucuronic acid moieties.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Color: Exhibits a yellow-green color characteristic of bile pigments.

These properties are critical for its biological function and influence its behavior in clinical settings .

Applications

Bilirubin diglucuronide has various scientific applications:

  • Clinical Diagnostics: Measurement of bilirubin levels (including its conjugated forms) is essential for diagnosing liver diseases, hemolytic disorders, and monitoring newborn jaundice.
  • Research Tool: Used in studies investigating liver function, drug metabolism, and enzyme kinetics related to glucuronidation processes.
  • Therapeutic Potential: Understanding its synthesis pathways may lead to novel treatments for conditions associated with impaired bilirubin metabolism.
Biochemical Foundations of Bilirubin Diglucuronide

Molecular Structure and Isomeric Configuration of Bilirubin Diglucuronide

Bilirubin diglucuronide (C₄₅H₅₂N₄O₁₈) is a water-soluble conjugate formed by the covalent linkage of two glucuronic acid molecules to unconjugated bilirubin IXα (C₃₃H₃₆N₄O₆) [3] [4]. Unconjugated bilirubin adopts a ridge-tile configuration stabilized by intramolecular hydrogen bonds between the propionic acid carboxyl groups and pyrrole lactam functionalities. This configuration renders it lipophilic and insoluble in aqueous media at physiological pH [1] [4]. Glucuronidation disrupts these hydrogen bonds by esterifying both propionic acid side chains (at C8 and C12 positions) with glucuronic acid via β-glycosidic bonds [1] [3]. The resulting diglucuronide exists predominantly as a symmetrical isomer (bilirubin-8,12-diglucuronide), though asymmetrical isomers are theoretically possible [8].

The addition of glucuronic acid moieties substantially alters the molecule’s physicochemical properties:

  • Molecular weight: Increases from 584.67 g/mol (unconjugated) to 936.92 g/mol (diglucuronide) [3].
  • Solubility: Achieves high aqueous solubility (>100-fold increase vs. unconjugated bilirubin), enabling biliary excretion [1] [5].
  • Chemical reactivity: Conjugated bilirubin reacts rapidly with diazo reagents ("direct-reacting" bilirubin), unlike unconjugated bilirubin [2] [4].

Table 1: Structural Properties of Bilirubin vs. Bilirubin Diglucuronide

PropertyUnconjugated BilirubinBilirubin Diglucuronide
Molecular FormulaC₃₃H₃₆N₄O₆C₄₅H₅₂N₄O₁₈
Molecular Weight (g/mol)584.67936.92
Hydrogen BondingIntramolecular H-bondsH-bonds disrupted
Aqueous SolubilityLow (<0.1 µM)High (>10 mM)
Diazo ReactivityIndirect (slow)Direct (rapid)

Enzymatic Pathways in Bilirubin Conjugation

Role of UDP-Glucuronosyltransferase (UDP-Glucuronosyltransferase Family 1 Member A1) in Glucuronidation

Bilirubin conjugation is catalyzed exclusively by uridine diphosphate-glucuronosyltransferase family 1 member A1 (UDP-glucuronosyltransferase 1A1), a microsomal enzyme embedded in the endoplasmic reticulum membrane [1] [9]. UDP-glucuronosyltransferase 1A1 transfers glucuronic acid from uridine diphosphate-glucuronic acid to bilirubin, producing first bilirubin monoglucuronide and subsequently bilirubin diglucuronide [8] [9]. The enzyme exhibits absolute substrate specificity for bilirubin among human UDP-glucuronosyltransferase isoforms due to unique structural features in its substrate-binding pocket [9].

Key characteristics of UDP-glucuronosyltransferase 1A1:

  • Genetic regulation: The UGT1A1 gene (chromosome 2q37) uses four common exons (exons 2–5) but variable promoter regions (exon 1 variants), allowing tissue-specific expression [1] [9].
  • Kinetic parameters: Exhibits high affinity for bilirubin (Kₘ ≈ 0.2–0.5 µM) but low catalytic turnover (Vₘₐₓ ≈ 1–2 nmol/min/mg protein) [8].
  • Deficiency states: Mutations cause Crigler-Najjar syndrome (complete deficiency) or Gilbert syndrome (promoter polymorphisms reducing expression), leading to unconjugated hyperbilirubinemia [9].

Table 2: Genetic Variants of UDP-Glucuronosyltransferase 1A1 and Functional Impact

VariantMutationEnzyme ActivityClinical Phenotype
Wild-type(TA)₆ promoter100%Normal bilirubin clearance
UGT1A1*28(TA)₇ promoter insertion30–70%Gilbert syndrome
UGT1A1*27Pro229Gln (exon)50–80%Gilbert syndrome (Asian)
Null mutationsFrameshift/stop codons0%Crigler-Najjar syndrome type 1

Dismutation vs. Sequential Glucuronidation Mechanisms

The mechanism of bilirubin diglucuronide formation remains debated, with two principal models proposed:1. Sequential glucuronidation: Unconjugated bilirubin → bilirubin monoglucuronide → bilirubin diglucuronide. Evidence includes:- Bilirubin monoglucuronide is detectable in bile (15–20% of total pigments) and can serve as a UDP-glucuronosyltransferase 1A1 substrate [1] [8].- Kinetic studies with recombinant UDP-glucuronosyltransferase 1A1 show bilirubin monoglucuronide accumulation at low enzyme concentrations [8].

  • Dismutation: 2 bilirubin monoglucuronide molecules → bilirubin + bilirubin diglucuronide. This non-enzymatic reaction may occur in bile but lacks in vivo validation [1].

Current evidence supports sequential glucuronidation as the dominant in vivo pathway:

  • Under initial-rate conditions, bilirubin monoglucuronide constitutes ~70% of early glucuronidation products [8].
  • Bilirubin diglucuronide predominates in mature bile (70–80% of conjugates), suggesting efficient secondary conjugation [1] [5].

Subcellular Compartmentalization of Conjugation Processes

Bilirubin conjugation is spatially organized across hepatocyte compartments:

  • Sinusoidal membrane uptake:
  • Unconjugated bilirubin dissociates from albumin and enters hepatocytes via organic anion-transporting polypeptides 1B1 and 1B3 (solute carrier organic anion transporter family member 1B1/solute carrier organic anion transporter family member 1B3) [2] [5].
  • This process is bidirectional, with 20–40% of bilirubin refluxing into plasma [2].
  • Cytosolic transport and binding:
  • Cytosolic glutathione S-transferases (glutathione S-transferase A1-1) bind bilirubin, reducing efflux and presenting it to the endoplasmic reticulum [5].
  • Endoplasmic reticulum conjugation:
  • UDP-glucuronosyltransferase 1A1, localized in the endoplasmic reticulum lumen, conjugates bilirubin using uridine diphosphate-glucuronic acid imported by specific transporters [1] [8].
  • Enzyme activity requires endoplasmic reticulum membrane perturbation (e.g., by detergent or UDP-N-acetylglucosamine) in vitro [1].
  • Canalicular excretion:
  • Bilirubin diglucuronide is transported into bile canaliculi by ATP-dependent multidrug resistance-associated protein 2 (canalicular multispecific organic anion transporter 1) [5] [7].
  • Mutations in multidrug resistance-associated protein 2 cause Dubin-Johnson syndrome (conjugated hyperbilirubinemia) [7].

Table 3: Subcellular Compartmentalization of Bilirubin Diglucuronide Synthesis

Hepatocyte CompartmentMolecular ComponentsFunction in Conjugation
Sinusoidal MembraneSolute carrier organic anion transporter family member 1B1/solute carrier organic anion transporter family member 1B3Bilirubin uptake from plasma
CytosolGlutathione S-transferase A1-1Bilirubin binding and trafficking
Endoplasmic ReticulumUDP-glucuronosyltransferase 1A1, uridine diphosphate-glucuronic acid transportersBilirubin glucuronidation
Canalicular MembraneMultidrug resistance-associated protein 2ATP-dependent excretion of bilirubin diglucuronide

This compartmentalization ensures efficient vectorial transport from blood to bile, minimizing intracellular bilirubin toxicity. Defects in any step impair bilirubin diglucuronide production or excretion, manifesting as hereditary hyperbilirubinemias [5] [7].

Properties

CAS Number

17459-92-6

Product Name

Bilirubin diglucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C45H52N4O18

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1

InChI Key

SCJLWMXOOYZBTH-BTVQFETGSA-N

SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C

Synonyms

bilirubin diglucuronide

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C\6/C(=C(C(=O)N6)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.